molecular formula C6H11FN2O B15246924 2-Fluoro-1-(piperazin-1-yl)ethanone

2-Fluoro-1-(piperazin-1-yl)ethanone

Cat. No.: B15246924
M. Wt: 146.16 g/mol
InChI Key: QVLILZSCJNVMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-(piperazin-1-yl)ethanone is a chemical compound that features a piperazine ring substituted with a fluoro group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(piperazin-1-yl)ethanone typically involves the reaction of piperazine with a fluoro-substituted ethanone. One common method involves the nucleophilic substitution reaction where piperazine reacts with 2-fluoroacetyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-1-(piperazin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-(piperazin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluoro group enhances its stability and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H11FN2O

Molecular Weight

146.16 g/mol

IUPAC Name

2-fluoro-1-piperazin-1-ylethanone

InChI

InChI=1S/C6H11FN2O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5H2

InChI Key

QVLILZSCJNVMAP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.